2-Iodophenol
Overview
Description
It is a pale yellow solid that melts near room temperature . This compound is characterized by the presence of an iodine atom attached to the benzene ring ortho to the hydroxyl group. It is commonly used in various organic synthesis reactions due to its reactivity.
Mechanism of Action
Target of Action
2-Iodophenol is an aromatic organic compound with the formula IC6H4OH It is known to undergo a variety of coupling reactions .
Mode of Action
The mode of action of this compound involves a variety of coupling reactions in which the iodine substituent is replaced by a new carbon group ortho to the hydroxy group of the phenol . This can be followed by cyclization to form heterocycles .
Pharmacokinetics
The compound’s molecular weight is 2200078 , which may influence its pharmacokinetic properties.
Action Environment
It is a pale yellow solid that melts near room temperature , suggesting that its physical state may be influenced by temperature.
Biochemical Analysis
Biochemical Properties
2-Iodophenol undergoes a variety of coupling reactions in which the iodine substituent is replaced by a new carbon group ortho to the hydroxy group of the phenol . These reactions can be followed by cyclization to form heterocycles
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It undergoes coupling reactions in which the iodine substituent is replaced by a new carbon group ortho to the hydroxy group of the phenol This can lead to changes in gene expression and enzyme activity
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodophenol can be synthesized through several methods:
Direct Iodination of Phenol: Phenol reacts with iodine in the presence of an oxidizing agent such as hydrogen peroxide.
Mercuration-Iodination: 2-Chloromercuriphenol reacts with iodine to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves the direct iodination of phenol due to its simplicity and cost-effectiveness. The reaction conditions are optimized to maximize the yield of this compound while minimizing the formation of by-products.
Chemical Reactions Analysis
2-Iodophenol undergoes a variety of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through coupling reactions.
Cyclization Reactions: The compound can undergo cyclization to form heterocycles.
Common Reagents and Conditions:
Palladium Complexes: Used in coupling reactions.
Copper(I) Iodide: Acts as a co-catalyst in coupling reactions.
Microwave Irradiation: Enhances the rate of cyclization reactions.
Major Products:
2-Phenylbenzofuran: Formed from the coupling of this compound with phenylacetylene.
Heterocyclic Compounds: Formed through cyclization reactions.
Scientific Research Applications
2-Iodophenol has a wide range of applications in scientific research:
Biology: Investigated for its potential antifungal activity.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Employed as an additive in resist plasma etching and in the Suzuki reaction.
Comparison with Similar Compounds
2-Iodophenol can be compared with other halophenols such as:
- 2-Fluorophenol
- 2-Chlorophenol
- 2-Bromophenol
- 3-Iodophenol
- 4-Iodophenol
Uniqueness:
- Reactivity: The presence of the iodine atom in this compound makes it more reactive in substitution and coupling reactions compared to its fluorine, chlorine, and bromine counterparts.
- Applications: Its unique reactivity profile allows for the synthesis of specific heterocyclic compounds that may not be easily accessible using other halophenols .
Properties
IUPAC Name |
2-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO/c7-5-3-1-2-4-6(5)8/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDJTBPASNJQFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052175 | |
Record name | 2-Iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Pink or yellow crystalline powder; [Acros Organics MSDS] | |
Record name | o-Iodophenol | |
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Vapor Pressure |
0.00616 [mmHg] | |
Record name | o-Iodophenol | |
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CAS No. |
533-58-4, 30587-23-6 | |
Record name | 2-Iodophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | o-Iodophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, iodo- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030587236 | |
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Record name | 2-IODOPHENOL | |
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Record name | Phenol, 2-iodo- | |
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Record name | 2-Iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052175 | |
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Record name | 2-iodophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.792 | |
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Record name | O-IODOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F27L34A8B9 | |
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Retrosynthesis Analysis
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